molecular formula C9H16O B2928069 1-(2-Methylcyclohexyl)ethan-1-one CAS No. 64811-81-0

1-(2-Methylcyclohexyl)ethan-1-one

Cat. No. B2928069
Key on ui cas rn: 64811-81-0
M. Wt: 140.226
InChI Key: VZELQXKHIHNPLU-UHFFFAOYSA-N
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Patent
US04187251

Procedure details

A solution of 13.2 g. (0.0928 moles) cis/trans-1-(2-methylcyclohexyl)-1-ethanol in 50 ml. of ether was chilled in an ice bath and 50 ml. 2 N chromic acid solution (BROWN GARG-Reagent) was added dropwise, with stirring, at such a rate as to maintain the temperature at about 10° C. After the addition was complete, the ice bath was removed and the stirring was continued at ambient temperature for one hour.
Name
trans-1-(2-methylcyclohexyl)-1-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@H:3]1[CH:8]([OH:10])[CH3:9].[Cr](O)(O)(=O)=O>CCOCC>[CH3:9][C:8]([CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH:2]1[CH3:1])=[O:10]

Inputs

Step One
Name
trans-1-(2-methylcyclohexyl)-1-ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H](CCCC1)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(=O)C1C(CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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